molecular formula C17H12F3NO3 B2890500 5-Methoxy-2-(4-phenyl-3-(trifluoromethyl)isoxazol-5-yl)phenol CAS No. 77200-45-4

5-Methoxy-2-(4-phenyl-3-(trifluoromethyl)isoxazol-5-yl)phenol

Cat. No.: B2890500
CAS No.: 77200-45-4
M. Wt: 335.282
InChI Key: SIRHSBWNROVSJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2-(4-phenyl-3-(trifluoromethyl)isoxazol-5-yl)phenol is a useful research compound. Its molecular formula is C17H12F3NO3 and its molecular weight is 335.282. The purity is usually 95%.
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Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

Research involving molecular docking and quantum chemical calculations has been conducted to understand the molecular structure, spectroscopic data, and biological effects of related compounds. For example, a study on a structurally similar molecule, 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, utilized DFT (B3LYP) calculations to fully optimize the molecule's geometry and predict its biological effects based on molecular docking results (Viji et al., 2020).

Corrosion Inhibition

Another area of application is in corrosion inhibition, where imidazole derivatives, including those with methoxy groups, have been synthesized and tested for their potential to inhibit corrosion in metallic materials. A study demonstrated that these compounds could provide significant protection against corrosion, showing strong adsorption and high inhibition efficiency (Prashanth et al., 2021).

Fluorescent Chemosensors

Phenyl thiadiazole-based Schiff base receptors have been investigated for their potential as turn-on fluorescent and colorimetric sensors for metal ions. These studies highlight the selectivity and sensitivity of such compounds towards specific metal ions, offering applications in detecting environmental pollutants and in chemical analysis (Manna et al., 2020).

Antimicrobial Properties

Research has also been conducted on phenyl ether derivatives from marine-derived fungi for their bioactive properties. These compounds have shown strong antioxidant activities, suggesting their potential in pharmacological applications (Xu et al., 2017).

Synthesis and Characterization of Novel Compounds

The synthesis and structural characterization of novel isoxazole derivatives have been explored, including their electronic and geometric properties through DFT calculations. These studies contribute to the development of new materials with potential applications in various fields, such as medicinal chemistry and materials science (Laamari et al., 2020).

Properties

IUPAC Name

5-methoxy-2-[4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO3/c1-23-11-7-8-12(13(22)9-11)15-14(10-5-3-2-4-6-10)16(21-24-15)17(18,19)20/h2-9,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRHSBWNROVSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C(=NO2)C(F)(F)F)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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